1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

CAS No.: 1805187-70-5

Cat. No.: VC3415792

Molecular Formula: C8H7BrFNO3

Molecular Weight: 264.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805187-70-5 |

|---|---|

| Molecular Formula | C8H7BrFNO3 |

| Molecular Weight | 264.05 g/mol |

| IUPAC Name | 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene |

| Standard InChI | InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(9)7(8)10/h3-4H,2H2,1H3 |

| Standard InChI Key | PQAAGXLZFNSKIQ-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1F)Br)[N+](=O)[O-] |

| Canonical SMILES | CCOC1=C(C=CC(=C1F)Br)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

Structure and Identification

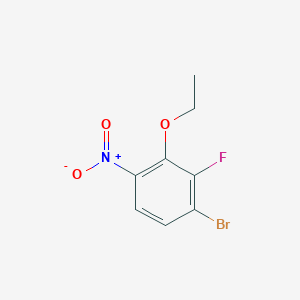

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is an aromatic compound with four functional groups attached to a benzene ring. The structural arrangement features a bromine atom at position 1, an ethoxy group at position 3, a fluorine atom at position 2, and a nitro group at position 4. This specific substitution pattern contributes to its unique chemical behavior and reactivity.

Table 1: Identification Parameters of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

| Parameter | Value |

|---|---|

| CAS Number | 1805187-70-5 |

| Molecular Formula | C₈H₇BrFNO₃ |

| IUPAC Name | 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene |

| InChI | InChI=1S/C8H7BrFNO3/c1-2-14-8-6(11(12)13)4-3-5(9)7(8)10/h3-4H,2H2,1H3 |

| SMILES | CCOC1=C(C=CC(=C1F)Br)N+[O-] |

The compound contains an asymmetrically substituted benzene ring, with the nitro group (strong electron-withdrawing) and ethoxy group (electron-donating) creating a polarized electronic distribution that influences its chemical behavior .

Physical Properties

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is typically observed as a pale yellow solid or liquid under standard conditions. Its physical properties make it suitable for various chemical transformations and applications in organic synthesis.

Table 2: Physical Properties of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

| Property | Value |

|---|---|

| Molecular Weight | 264.05 g/mol |

| Physical State | Pale yellow solid/liquid |

| Melting Point | Data not available in literature |

| Boiling Point | Data not available in literature |

| Solubility | Soluble in common organic solvents (dichloromethane, ethyl acetate, etc.) |

| XLogP3-AA | 2.9 |

| Topological Polar Surface Area | 55.1 Ų |

| Heavy Atom Count | 14 |

The compound's moderate XLogP3-AA value of 2.9 indicates its relatively lipophilic nature, affecting its absorption and distribution properties in biological systems . The topological polar surface area of 55.1 Ų suggests moderate membrane permeability potential.

Chemical Properties

The chemical properties of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene are primarily determined by the electron-withdrawing nitro and fluorine groups, electron-donating ethoxy group, and the highly reactive bromine substituent. These functional groups create a complex electronic environment that influences reactivity patterns.

Table 3: Chemical Property Parameters

| Property | Value | Significance |

|---|---|---|

| Hydrogen Bond Donor Count | 0 | Limited hydrogen bond donation capability |

| Hydrogen Bond Acceptor Count | 4 | Moderate hydrogen bond accepting capability |

| Rotatable Bond Count | 2 | Limited conformational flexibility |

| Complexity | Moderate | Based on substitution pattern and functional groups |

| Reactivity Centers | Multiple | Bromine (position 1), nitro group (position 4) |

The fluorine atom at position 2 increases the electrophilicity of adjacent carbons, while the nitro group at position 4 acts as a strong electron-withdrawing group, activating the ring toward nucleophilic aromatic substitution reactions. The ethoxy group provides an electron-donating effect, creating an interesting electronic distribution across the molecule .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene typically involves multiple steps starting from simpler benzene derivatives. Drawing from methodologies used for similar compounds, several synthetic pathways can be proposed.

One possible synthetic route involves:

-

Starting with an appropriately substituted aniline derivative

-

Performing diazotization followed by bromination

-

Introducing the ethoxy group through nucleophilic substitution

-

Conducting selective fluorination

-

Nitration at the required position

Another approach might begin with 3-ethoxyphenol, followed by regioselective fluorination, nitration, and bromination steps in a carefully controlled sequence .

Laboratory Scale Preparation

Based on methodologies for similar compounds, laboratory preparation might follow a pathway similar to that used for 3-bromo-2-fluoronitrobenzene:

Table 4: Potential Laboratory Synthesis Steps

| Step | Reaction Type | Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| 1 | Acetylation | o-bromoaniline, acetyl chloride, triethylamine | Dichloromethane, room temperature | 75-85% |

| 2 | Nitration | N-(2-bromophenyl) acetamide, nitric acid, sulfuric acid | 0-5°C, careful temperature control | 65-75% |

| 3 | Hydrolysis | N-(2-bromo-6-nitrophenyl) acetamide, hydrochloric acid | Reflux conditions | 80-90% |

| 4 | Fluorination and ethoxylation | 2-bromo-6-nitroaniline, appropriate fluorinating agent, ethanol with catalyst | Controlled conditions | 50-60% |

The preparation requires careful control of reaction conditions to ensure regioselectivity, especially during the nitration and fluorination steps . The sequence might vary depending on the starting materials and the specific synthetic strategy employed.

Industrial Production

Industrial production methods would likely follow similar chemical principles but would be optimized for scale, efficiency, cost-effectiveness, and safety. These methods might include:

-

Continuous flow processes rather than batch reactions

-

Specialized catalysts to improve regioselectivity

-

Optimized reaction conditions to maximize yield and minimize waste

-

Recovery and recycling of solvents and reagents

-

In-process monitoring and quality control measures

The industrial production would need to address challenges related to handling hazardous reagents such as nitrating agents and fluorinating compounds while maintaining product purity and process safety .

Chemical Reactions

Electrophilic Aromatic Substitution

Due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (ethoxy) groups, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene undergoes selective electrophilic aromatic substitution reactions. The ethoxy group activates ortho and para positions, while the nitro and fluoro groups deactivate the ring.

Table 5: Expected Reactivity in Electrophilic Aromatic Substitution

| Position | Relative Reactivity | Influenced by |

|---|---|---|

| C-5 | Moderate | Ortho to ethoxy (activating), meta to nitro (neutral) |

| C-6 | Low | Para to bromo (deactivating), meta to ethoxy (neutral) |

The presence of multiple substituents makes further electrophilic substitution challenging and highly regioselective .

Nucleophilic Aromatic Substitution

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is particularly susceptible to nucleophilic aromatic substitution reactions, especially at the positions bearing the bromine and fluorine atoms. The nitro group serves as an excellent ortho/para-director for nucleophilic attack, activating these positions through resonance stabilization of the Meisenheimer complex intermediate.

The bromine at position 1 is particularly reactive toward nucleophilic substitution, making this compound valuable as a building block in constructing more complex molecules. Typical nucleophiles include amines, alkoxides, thiols, and various carbon nucleophiles .

Reduction Reactions

The nitro group in 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene can be selectively reduced to an amine using various reducing agents. This transformation is particularly important in pharmaceutical synthesis, where the resulting amine can serve as a key functional handle for further elaboration.

Table 6: Common Reduction Methods for the Nitro Group

| Reducing Agent | Conditions | Selectivity | Yield |

|---|---|---|---|

| H₂, Pd/C | Room temperature, atmospheric pressure | High selectivity for nitro group | 85-95% |

| Fe/HCl | Acidic conditions, elevated temperature | Good selectivity, tolerant of bromine | 75-85% |

| Zn/NH₄Cl | Aqueous conditions, room temperature | Mild conditions, good functional group tolerance | 80-90% |

| Na₂S₂O₄ | Aqueous/organic biphasic system | Excellent selectivity, mild conditions | 85-95% |

The resulting amine product offers versatile possibilities for further functionalization through various reactions including amide formation, reductive amination, and heterocycle synthesis .

Applications

Pharmaceutical Intermediates

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene serves as a valuable intermediate in pharmaceutical synthesis due to its multifunctional nature and potential for selective transformations. The presence of bromine and fluorine atoms introduces useful properties for medicinal chemistry applications, including:

-

Enhanced metabolic stability

-

Improved binding affinity to target proteins

-

Altered lipophilicity profiles

-

Directed hydrogen bonding capabilities

These attributes make derivatives of this compound potentially useful in developing therapeutics with improved pharmacokinetic and pharmacodynamic properties .

Research Applications

In research settings, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene finds application as:

-

A probe in studying reaction mechanisms, particularly nucleophilic aromatic substitution

-

A building block for constructing chemical libraries for screening

-

A starting material for developing novel synthetic methodologies

-

A reference compound for spectroscopic studies, especially NMR analysis of fluorinated aromatics

The unique substitution pattern offers opportunities to study regioselectivity and electronic effects in various transformations .

| Aspect | Recommendations |

|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection if dust/vapor generation is possible |

| Storage | Cool, dry place away from incompatible materials; keep container tightly closed |

| Disposal | Collect and dispose as hazardous waste according to local regulations; do not release to environment |

| Spill Management | Avoid dust formation; collect spilled material using non-sparking tools; prevent entry into waterways |

| Fire Hazards | May release toxic gases upon decomposition; use water spray, foam, dry chemical, or CO₂ for firefighting |

Proper laboratory protocols should be followed when working with this compound, including adequate ventilation and avoidance of contact with skin and eyes .

Comparison with Related Compounds

Structural Isomers

Several positional isomers of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene exist, each with unique properties and reactivities based on the specific arrangement of substituents.

Table 8: Comparison of Key Isomers

| Compound | CAS Number | Key Differences | Distinctive Properties |

|---|---|---|---|

| 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene | 1805187-70-5 | Reference compound | Balance of nucleophilic/electrophilic reactivity |

| 1-Bromo-4-ethoxy-3-fluoro-2-nitrobenzene | 1804404-10-1 | Different position of nitro and fluoro groups | Altered reactivity profile toward nucleophiles |

| 1-Bromo-3-ethoxy-5-fluoro-4-nitrobenzene | 1805594-55-1 | Fluorine at position 5 instead of 2 | Different electronic distribution and reactivity |

| 1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene | 1807188-44-8 | Different arrangement of all groups | Distinct regioselectivity in reactions |

These isomers demonstrate how subtle changes in substitution patterns can significantly impact chemical behavior, making each compound suitable for specific synthetic applications .

Functional Group Variations

Compounds with similar core structures but different functional groups offer complementary reactivity profiles:

Table 9: Functional Group Variations and Their Effects

| Compound | Variation from Reference | Effect on Properties |

|---|---|---|

| 1-Bromo-3-methoxy-2-fluoro-4-nitrobenzene | Methoxy instead of ethoxy | Slightly less lipophilic; similar electronic properties |

| 1-Bromo-3-ethoxy-2-chloro-4-nitrobenzene | Chlorine instead of fluorine | Less electronegative; larger atom size; different bond strength |

| 1-Bromo-3-ethoxy-4-amino-2-fluorobenzene | Amino instead of nitro | Electron-donating instead of withdrawing; nucleophilic site |

| 1-Iodo-3-ethoxy-2-fluoro-4-nitrobenzene | Iodine instead of bromine | More reactive toward nucleophilic substitution; weaker C-I bond |

Understanding these variations helps in selecting the most appropriate compound for specific synthetic transformations or applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and purity of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene. The proton (¹H) NMR spectrum typically shows:

-

A triplet (approximately δ 1.4-1.5 ppm) for the methyl protons of the ethoxy group

-

A quartet (approximately δ 4.1-4.3 ppm) for the methylene protons of the ethoxy group

-

Two doublets or doublet of doublets (approximately δ 7.2-8.2 ppm) for the aromatic protons, with coupling to both neighboring protons and the fluorine atom

The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine at position 2, with coupling to adjacent aromatic protons .

Mass Spectrometry

Mass spectrometry of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene would show a characteristic isotopic pattern due to the presence of bromine (approximately equal intensities of M and M+2 peaks, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak would appear at m/z 263 and 265, with fragment ions corresponding to the loss of NO₂, ethoxy, and other groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume